molecular formula C18H16O8 B1672726 Jaceidin CAS No. 10173-01-0

Jaceidin

Cat. No. B1672726
CAS RN: 10173-01-0
M. Wt: 360.3 g/mol
InChI Key: XUWTZJRCCPNNJR-UHFFFAOYSA-N
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Description

Jaceidin is an O-methylated flavonol . It can be found in plants like Chamomilla recutita and Centaurea jacea . It’s a yellow powder with a molecular formula of C18H16O8 and a molecular weight of 360.3 g/mol .


Synthesis Analysis

Jaceidin can be synthesized through the Allan-Robinson flavone synthesis with O-benzylvanillic anhydride . The acetophenone yielded 4′-benzyloxy-5,7-dihydroxy-3,3′,6-trimethoxyflavone. The catalytic debenzylation of the flavone gave jaceidin .


Molecular Structure Analysis

Jaceidin has a molecular formula of C18H16O8 . Its molecular weight is 360.31 g/mol . The structure of Jaceidin includes a flavonoid backbone, which is a common structure in many plant secondary metabolites .


Physical And Chemical Properties Analysis

Jaceidin is a yellow powder . It has a molecular weight of 360.315 Da and a mono-isotopic mass of 360.084503 Da .

Scientific Research Applications

Anti-Tumor and Anti-Cancer Properties

Jaceidin, a flavonoid isolated from Chiliadenus montanus, has shown significant in vitro cytotoxic effects against liver and breast cancer cell lines, such as HepG2 and MCF-7. In vivo studies also revealed its potential in decreasing tumor weight and inhibiting VEGF-mediated angiogenesis, suggesting its role in tumor progression attenuation (Elhady et al., 2020).

Antioxidant and Anti-inflammatory Activities

Jaceosidin, derived from Artemisia princeps, has demonstrated significant antioxidant and anti-inflammatory activities. It inhibits oxidized low-density lipoprotein (oxLDL), which is crucial in atherosclerosis, and suppresses reactive oxygen species (ROS) production, impacting the regulation of NF-κB signaling (Kim et al., 2008).

Antibacterial Effects

In a study focusing on traditional medicinal plants of the Chumash American Indians, jaceosidin and jaceidin displayed antibacterial activity against Escherichia coli. This research highlights the potential use of these compounds in developing new antibacterial agents (Allison et al., 2017).

Antiplatelet Activity

Jaceidin, isolated from Varthemia iphionoides, has shown in vitro anti-platelet activity, suggesting its potential therapeutic use in preventing blood clot formation (Afifi & Aburjai, 2004).

Safety And Hazards

Jaceidin is classified as having acute toxicity (oral, category 4), skin irritation (category 2), serious eye irritation (category 2A), and specific target organ toxicity (single exposure, respiratory system, category 3) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-11-6-8(4-5-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWTZJRCCPNNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144148
Record name Jaceidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Jaceidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Jaceidin

CAS RN

10173-01-0
Record name Jaceidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10173-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jaceidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010173010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jaceidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Jaceidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 135 °C
Record name Jaceidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
650
Citations
K Fukui, T Matsumoto, S Nakamura… - Bulletin of the …, 1968 - journal.csj.jp
… acid afforded an aglycone, jaceidin. They established the structure of jaceidin to be 4',5,7-… The present paper deals with the total synthesis; of jaceidin (II) and confirms the proposed …
Number of citations: 28 www.journal.csj.jp
SS Elhady, EE Eltamany, AE Shaaban, AA Bagalagel… - Plants, 2020 - mdpi.com
… Our results showed that compound 4 (jaceidin) displayed remarkable cytotoxic … to jaceidin, despite their structure similarity. Results from the current study demonstrated that jaceidin was …
Number of citations: 22 www.mdpi.com
M Repčák, V Švehlı́ková, J Imrich, K Pihlaja - Biochemical systematics and …, 1999 - Elsevier
New infraspecific chemotypes based on methoxylated flavonoids were determined in Chamomilla recutita (L.) Rauschert (Compositae), the jaceidin (quercetagetin-3,6,3′-trimethyl …
Number of citations: 18 www.sciencedirect.com
C Long, P Sauleau, B David, C Lavaud, V Cassabois… - Phytochemistry, 2003 - Elsevier
… and identification of santin 3, jaceidin 2 and centaureidin 1. … Centaureidin 1 had an IC50 of 1 μM while jaceidin 2 and … Centaureidin 1 had an IC50 of 1 μM while jaceidin 2 and santin …
Number of citations: 103 www.sciencedirect.com
GT Maatooq, SH El-Sharkawy, MS Afifi… - Natural Product …, 1998 - koreascience.kr
Jaceidin, Jaceidin-7-O-methylether and quercetin were isolated from-Juniperus phoenicea L. alcoholic extract, however, Sequoiaflavone was isolated from Cupressus semperiverns L. …
Number of citations: 11 koreascience.kr
FU Afifi, T Aburjai - Fitoterapia, 2004 - Elsevier
… The compounds xanthomicrol and jaceidin were found to have antispasmodic activity in a dose dependent manner [4]. In another study the antimicrobial activity of the aqueous extract …
Number of citations: 39 www.sciencedirect.com
RS Goodwin, KHA Rosler, TJ Mabry… - Journal of natural …, 1984 - ACS Publications
… jaceidin-4' -sulfate. In accordance with flavonoids with a substituted 4'-OH, the absorbance of Band I of jaceidin… that the sulfate was bound to the 4' position of jaceidin-4'-sulfate (16). The …
Number of citations: 12 pubs.acs.org
OG Elso, M Clavin, N Hernandez, T Sgarlata… - Evidence-Based …, 2021 - hindawi.com
… Fractionation of the dichloromethane extract led to the isolation of euparin, jaceidin, santhemoidin C, and eucannabinolide. The sesquiterpene lactones eucannabinolide and …
Number of citations: 8 www.hindawi.com
M Yang, L Lin, C Scartelli, DY Chen, A Patel… - Blood, 2021 - Elsevier
… Jaceidin triacetate was too toxic for further analysis. We next evaluated novel Mpro inhibitors for their ability to inhibit PDI. The most potent PDI inhibitor was PGHG, which blocked PDI …
Number of citations: 5 www.sciencedirect.com
AY Parkhomenko, ET Oganesyan, OA Andreeva… - Pharmaceutical …, 2006 - Springer
… Polymethoxylated flavonoids have been identified in ambrosia and characterized for the first time, including jaceidin (5,7,4′-trihydroxi-3,6,3′-trimethoxyflavone), xanthomicrol (4′, 5-…
Number of citations: 23 link.springer.com

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